molecular formula C18H14N2O B11852782 (E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one

(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one

Cat. No.: B11852782
M. Wt: 274.3 g/mol
InChI Key: HWDGSVDGHAPOCG-VBKFSLOCSA-N
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Description

(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound that features a naphthyridine ring fused with a phenylbutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one typically involves the condensation of 1,8-naphthyridine derivatives with appropriate aldehydes or ketones under basic or acidic conditions. Common reagents include sodium hydroxide or hydrochloric acid, and the reactions are often carried out in solvents such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The naphthyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and substituted naphthyridine derivatives.

Scientific Research Applications

(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.

    Quinolones: Structurally related to naphthyridines, quinolones are known for their antimicrobial properties.

    Phenylbutenones: Compounds with a phenylbutenone moiety that exhibit various pharmacological effects.

Uniqueness

(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one is unique due to its combined structural features of naphthyridine and phenylbutenone, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3/b16-12-

InChI Key

HWDGSVDGHAPOCG-VBKFSLOCSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1)/C2=NC3=C(C=CC=N3)C=C2

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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